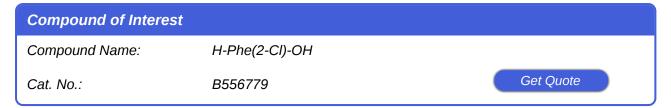


Technical Guide: Solubility and Applications of H-Phe(2-Cl)-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **H-Phe(2-CI)-OH** (2-Chloro-L-phenylalanine), a crucial derivative of the essential amino acid L-phenylalanine. This document is intended for professionals in research, science, and drug development who utilize this compound in their work.

Core Topic: H-Phe(2-Cl)-OH Solubility

H-Phe(2-CI)-OH, a non-proteinogenic amino acid, sees application in various research areas, particularly in the synthesis of peptides and as a component in drug discovery.[1] A comprehensive understanding of its solubility in different solvents is paramount for its effective use in experimental settings.

Quantitative Solubility Data

The solubility of **H-Phe(2-CI)-OH** has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data.



Solvent	Solubility	Molar Concentration (mM)	Conditions	Source
Dimethyl Sulfoxide (DMSO)	50 mg/mL	250.46	Ultrasonic treatment and pH adjustment to 2 with 1 M HCl. Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility.	[1]
Water	Insoluble / Slightly Soluble	-	-	[2][3][4]
Ethanol	Slightly Soluble	-	-	[5]
Methanol	Slightly Soluble	-	General solubility characteristic for phenylalanine derivatives in lower alcohols.	[6]

It is important to note that for aqueous solutions, the zwitterionic nature of amino acids means that solubility can be significantly influenced by pH.[6]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of **H-Phe(2-CI)-OH** are not widely published, a general methodology can be derived from standard practices for amino acids and peptides.

General Protocol for Solubility Determination

A common method to determine the solubility of a compound like **H-Phe(2-CI)-OH** is the isothermal saturation method.



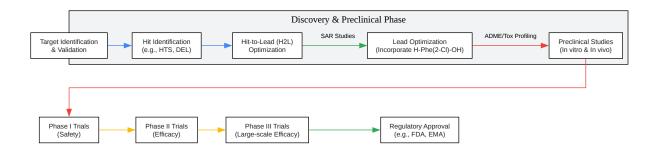
- Solvent Addition: Add a known volume of the desired solvent (e.g., DMSO, water, ethanol) to a vial containing a pre-weighed excess amount of H-Phe(2-Cl)-OH.
- Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used to aid dissolution, particularly for compounds with low solubility.[1]
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation is recommended to ensure a clear separation of the saturated solution from the excess solid.
- Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solution).
- Concentration Analysis: Determine the concentration of H-Phe(2-CI)-OH in the supernatant
 using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a
 precise method for this purpose. The concentration can be calculated from a calibration
 curve generated using standard solutions of known concentrations.
- Solubility Calculation: From the determined concentration and the volume of the solvent, calculate the solubility in units such as mg/mL or mol/L.

This process should be repeated at different temperatures to understand the temperature dependence of solubility.

Visualization of Relevant Workflows

While no specific signaling pathways involving **H-Phe(2-CI)-OH** are documented, its role as a building block in peptide synthesis is a key application. The following diagram illustrates a generalized workflow for the discovery of peptide-based drugs, a process where **H-Phe(2-CI)-OH** could be incorporated.





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Caption: Generalized workflow for peptide-based drug discovery.

This diagram outlines the major stages of drug discovery, from the initial identification of a biological target to the final regulatory approval of a new therapeutic. **H-Phe(2-CI)-OH** can be introduced during the lead optimization phase to modify peptide candidates and improve their pharmacological properties.

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